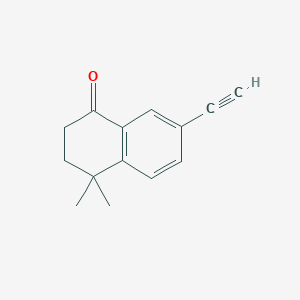

4,4-Dimethyl-7-ethynyl-1-tetralone

説明

4,4-Dimethyl-7-ethynyl-1-tetralone is a chemical compound with the molecular formula C14H14O . It is an intermediate in the production of high-affinity retinoic acid receptor (RAR) antagonists . It is also used in the research of various diseases, including cancer and neurodegenerative disorders .

Synthesis Analysis

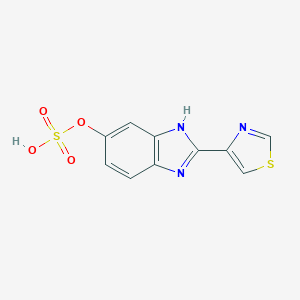

The synthesis of 4,4-Dimethyl-7-ethynyl-1-tetralone can be achieved from 1(2H)-Naphthalenone, 3,4-dihydro-4,4-diMethyl-7-[(triMethylsilyl)ethynyl]- .Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-7-ethynyl-1-tetralone consists of 14 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The molecular weight is 198.26 .Physical And Chemical Properties Analysis

4,4-Dimethyl-7-ethynyl-1-tetralone is an off-white solid . It has a predicted boiling point of 316.7±41.0 °C and a predicted density of 1.07±0.1 g/cm3 . It is soluble in chloroform, dichloromethane, and ethyl acetate .科学的研究の応用

Cancer Research

4,4-Dimethyl-7-ethynyl-1-tetralone: is utilized in cancer research due to its potential role in the synthesis of high-affinity retinoic acid receptor (RAR) antagonists . These antagonists can inhibit the proliferation of cancer cells and induce differentiation, making them valuable in the study of cancer treatments.

Neurodegenerative Disorders

This compound is also explored in the context of neurodegenerative diseases. It may contribute to the development of therapeutic agents that target specific pathways involved in neurodegeneration, offering hope for conditions like Alzheimer’s and Parkinson’s disease .

Retinoic Acid Research

As an intermediate in the production of RAR antagonists, 4,4-Dimethyl-7-ethynyl-1-tetralone plays a crucial role in retinoic acid research. Retinoic acid is vital for cell growth and differentiation, and manipulating its pathways can lead to breakthroughs in developmental biology and regenerative medicine .

Proteomics

In proteomics, this compound is used to study protein interactions and functions. Its role as an intermediate can help in the synthesis of molecules that bind to specific proteins, aiding in the understanding of protein dynamics and functions .

Organic Synthesis

The compound serves as a building block in organic synthesis. Its structure allows for various chemical modifications, making it a versatile reagent for creating a wide array of organic molecules with potential pharmaceutical applications .

Medicinal Chemistry

In medicinal chemistry, 4,4-Dimethyl-7-ethynyl-1-tetralone is significant for drug discovery. Its use in the synthesis of various pharmacologically active compounds can lead to the development of new medications for treating diverse diseases .

作用機序

Target of Action

The primary target of 4,4-Dimethyl-7-ethynyl-1-tetralone is the retinoic acid receptor (RAR) . RARs are a class of nuclear receptors that regulate gene expression, cellular growth, and differentiation. They play a crucial role in the development, maintenance, and function of various tissues in the body .

Mode of Action

4,4-Dimethyl-7-ethynyl-1-tetralone interacts with RARs as an antagonist . As an antagonist, it binds to the receptor and inhibits its activation, thereby preventing the receptor’s normal function. This interaction leads to changes in gene expression and cellular processes regulated by RARs .

Biochemical Pathways

The compound’s interaction with RARs affects the retinoic acid signaling pathway . This pathway is involved in various biological processes, including cell proliferation, differentiation, and apoptosis. By acting as an antagonist, 4,4-Dimethyl-7-ethynyl-1-tetralone can modulate these processes and influence the downstream effects of the pathway .

Result of Action

The molecular and cellular effects of 4,4-Dimethyl-7-ethynyl-1-tetralone’s action are primarily related to its antagonistic activity on RARs . By inhibiting the activation of these receptors, the compound can modulate gene expression and cellular processes regulated by the retinoic acid signaling pathway . This modulation can have various effects, depending on the specific cellular context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4-Dimethyl-7-ethynyl-1-tetralone. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with RARs . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of RARs and the presence of other signaling molecules .

特性

IUPAC Name |

7-ethynyl-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-4-10-5-6-12-11(9-10)13(15)7-8-14(12,2)3/h1,5-6,9H,7-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSENXSHCDBCKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C2=C1C=CC(=C2)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444339 | |

| Record name | 4,4-DIMETHYL-7-ETHYNYL-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-7-ethynyl-1-tetralone | |

CAS RN |

166978-48-9 | |

| Record name | 4,4-DIMETHYL-7-ETHYNYL-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

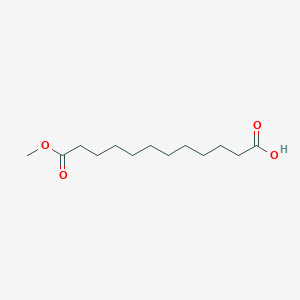

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)

![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)